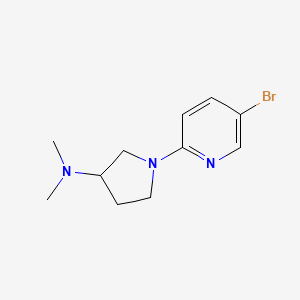

1-(5-Bromopyridin-2-yl)-N,N-dimethylpyrrolidin-3-amine

Übersicht

Beschreibung

1-(5-Bromopyridin-2-yl)-N,N-dimethylpyrrolidin-3-amine is a chemical compound that features a pyridine ring substituted with a bromine atom at the 5-position and a pyrrolidine ring substituted with a dimethylamine group at the 3-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromopyridin-2-yl)-N,N-dimethylpyrrolidin-3-amine typically involves the following steps:

Starting Materials: The synthesis begins with 5-bromopyridine and N,N-dimethylpyrrolidine.

Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), is used.

Catalysts and Reagents: A base, such as potassium carbonate (K2CO3) or sodium hydride (NaH), is used to deprotonate the amine group, facilitating nucleophilic substitution.

Procedure: The 5-bromopyridine is reacted with N,N-dimethylpyrrolidine in the presence of the base and solvent. The reaction mixture is stirred at an elevated temperature (typically 60-80°C) for several hours until the reaction is complete.

Purification: The product is purified by column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for efficiency and yield, and automated systems are often used to control the reaction parameters. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent production of high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(5-Bromopyridin-2-yl)-N,N-dimethylpyrrolidin-3-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives under hydrogenation conditions.

Common Reagents and Conditions:

Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like DMF or DMSO.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas (H2) atmosphere.

Major Products:

Substitution: Formation of azido, thiol, or alkoxy derivatives.

Oxidation: Formation of N-oxides or other oxidized products.

Reduction: Formation of piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

1-(5-Bromopyridin-2-yl)-N,N-dimethylpyrrolidin-3-amine has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds.

Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

Industrial Applications: The compound is used in the development of agrochemicals and materials science for the synthesis of functional materials.

Wirkmechanismus

The mechanism of action of 1-(5-Bromopyridin-2-yl)-N,N-dimethylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the dimethylamine group play crucial roles in binding to the active sites of these targets, modulating their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved include signal transduction, neurotransmission, and metabolic regulation.

Vergleich Mit ähnlichen Verbindungen

1-(5-Bromopyridin-2-yl)ethanone: A related compound with a similar pyridine ring structure but different functional groups.

5-Bromopyridine-2-carboxylic acid: Another similar compound with a carboxylic acid group instead of the pyrrolidine ring.

5-Bromo-2-(piperazin-1-yl)pyrimidine: A compound with a similar bromopyridine core but different substituents.

Uniqueness: 1-(5-Bromopyridin-2-yl)-N,N-dimethylpyrrolidin-3-amine is unique due to its specific combination of the bromopyridine and dimethylpyrrolidine moieties. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for specific applications in medicinal chemistry and organic synthesis.

Biologische Aktivität

Overview

1-(5-Bromopyridin-2-yl)-N,N-dimethylpyrrolidin-3-amine (CAS Number: 690264-82-5) is a chemical compound characterized by a pyridine ring substituted with a bromine atom at the 5-position and a pyrrolidine ring substituted with a dimethylamine group at the 3-position. This unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders and cancer.

The biological activity of this compound is primarily linked to its interaction with various molecular targets, including enzymes and receptors. The bromine atom and the dimethylamine group are crucial for binding to active sites, modulating their activity. The compound may function as either an inhibitor or an activator, depending on the target and context.

Key pathways influenced by this compound include:

- Signal Transduction : Modulating cellular signaling pathways.

- Neurotransmission : Potential effects on neurotransmitter systems.

- Metabolic Regulation : Involvement in metabolic processes.

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds structurally related to this compound. For instance, derivatives have shown effective cytotoxicity against various cancer cell lines such as Jurkat, HeLa, and MCF-7. Notably, one study reported an IC50 value of 4.64 µM for a related compound in Jurkat cells, indicating significant potential for further development as an anticancer agent .

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor. It has been used in studies focusing on enzyme inhibitors and receptor ligands due to its similarity to biologically active molecules. This makes it suitable for exploring its effects on various enzymes involved in disease processes.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 1-(5-Bromopyridin-2-yl)ethanone | Pyridine derivative | Moderate enzyme inhibition |

| 5-Bromopyridine-2-carboxylic acid | Pyridine derivative with carboxylic acid | Anti-inflammatory properties |

| 5-Bromo-2-(piperazin-1-yl)pyrimidine | Pyrimidine derivative | Antidepressant-like effects |

Case Study 1: Anticancer Activity

In a recent investigation into anticancer agents, a derivative of this compound was evaluated for its ability to inhibit cell proliferation in vitro. The study utilized MTT assays across different cell lines, revealing that the compound effectively induced apoptosis and arrested the cell cycle at the sub-G1 phase, suggesting its potential as a therapeutic agent in cancer treatment .

Case Study 2: Enzyme Interaction Studies

Another study focused on the binding affinity of related compounds to matrix metalloproteinases (MMPs), which are critical in cancer progression. Computational docking studies indicated promising binding energies (-9.0 kcal/mol for MMP-2) suggesting that these compounds could serve as effective inhibitors of these enzymes, thereby inhibiting tumor growth and metastasis .

Eigenschaften

IUPAC Name |

1-(5-bromopyridin-2-yl)-N,N-dimethylpyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN3/c1-14(2)10-5-6-15(8-10)11-4-3-9(12)7-13-11/h3-4,7,10H,5-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTPJCCKHBQLBST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCN(C1)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60469159 | |

| Record name | 1-(5-Bromopyridin-2-yl)-N,N-dimethylpyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690264-82-5 | |

| Record name | 1-(5-Bromopyridin-2-yl)-N,N-dimethylpyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.